molecular formula C14H21ClN2O3 B11833655 methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride

methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride

Cat. No.: B11833655
M. Wt: 300.78 g/mol
InChI Key: FFSJRYCVAXLPJV-JGAZGGJJSA-N
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Description

Alfa-Methyl-L-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alfa-Methyl-L-phenylalanine methyl ester hydrochloride typically involves the esterification of L-phenylalanine. One common method is the reaction of L-phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to yield the methyl ester hydrochloride .

Industrial Production Methods

Industrial production of alfa-Methyl-L-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Alfa-Methyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alfa-Methyl-L-phenylalanine methyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alfa-Methyl-L-phenylalanine methyl ester hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, influencing biochemical pathways. For example, it can be hydrolyzed by esterases to release phenylalanine, which then participates in protein synthesis and other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alfa-Methyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific structural configuration and the presence of the methyl ester group. This configuration imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and biochemical research .

Properties

Molecular Formula

C14H21ClN2O3

Molecular Weight

300.78 g/mol

IUPAC Name

methyl (2S)-2-[[(3S)-3-amino-2-oxobutyl]amino]-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C14H20N2O3.ClH/c1-10(15)13(17)9-16-12(14(18)19-2)8-11-6-4-3-5-7-11;/h3-7,10,12,16H,8-9,15H2,1-2H3;1H/t10-,12-;/m0./s1

InChI Key

FFSJRYCVAXLPJV-JGAZGGJJSA-N

Isomeric SMILES

C[C@@H](C(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)OC)N.Cl

Canonical SMILES

CC(C(=O)CNC(CC1=CC=CC=C1)C(=O)OC)N.Cl

Origin of Product

United States

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